Ceritinib dihydrochloride
Overview
Description
Ceritinib dihydrochloride is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) enzyme. It is primarily used in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown resistance or intolerance to crizotinib . This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply, thereby slowing or stopping the spread of cancer cells .
Mechanism of Action
Target of Action
Ceritinib dihydrochloride primarily targets the anaplastic lymphoma kinase (ALK) , a receptor tyrosine kinase involved in the development and function of nervous system tissue. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements create a fusion gene between ALK and other genes, leading to constitutive kinase activity that drives malignancy .
Mode of Action
Ceritinib inhibits the autophosphorylation of ALK and ALK-mediated phosphorylation of downstream signaling proteins like STAT3. By blocking these phosphorylation events, ceritinib disrupts the signaling pathways that promote cancer cell proliferation and survival . This inhibition is particularly effective in tumors that have developed resistance to first-generation ALK inhibitors like crizotinib .
Biochemical Pathways
The primary biochemical pathway affected by ceritinib is the ALK signaling pathway . Inhibition of ALK leads to reduced activation of downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ceritinib effectively reduces tumor growth and induces apoptosis in ALK-positive cancer cells .
Pharmacokinetics
Ceritinib is administered orally and has a high protein binding rate of approximately 97% . It is metabolized primarily by the enzyme CYP3A4, with a half-life of around 41 hours . The drug is excreted mainly through feces (92.3%) and to a lesser extent through urine (1.3%) . These pharmacokinetic properties influence its bioavailability and dosing regimen, ensuring sustained therapeutic levels in the body.
Result of Action
At the molecular level, ceritinib’s inhibition of ALK leads to decreased phosphorylation of downstream targets, resulting in reduced cancer cell proliferation and increased apoptosis . At the cellular level, this translates to a significant reduction in tumor growth and metastasis, improving clinical outcomes for patients with ALK-positive NSCLC .
Action Environment
The efficacy and stability of ceritinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors or inducers can alter ceritinib’s metabolism, affecting its plasma concentration and therapeutic efficacy . Additionally, factors such as pH and temperature can impact the stability of the drug, necessitating careful storage and handling to maintain its effectiveness .
This compound represents a significant advancement in targeted cancer therapy, offering hope for patients with ALK-positive NSCLC, especially those who have developed resistance to other treatments.
Biochemical Analysis
Biochemical Properties
Ceritinib dihydrochloride is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It also inhibits IGF-1R, InsR, and STK22D . It exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the autophosphorylation of ALK and the ALK-mediated phosphorylation of the downstream signaling protein STAT3 . This inhibition results in the reduction of proliferation of ALK-dependent cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the pathogenesis of non-small cell lung cancer . It selectively and potently inhibits ALK, thus acting to inhibit the mutated enzyme and stop cell proliferation, ultimately halting cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a significant inhibitory effect on ATP hydrolysis in triple negative breast cancer and melanoma cells with high native expression of CD39 . This indicates that this compound has a robust long-term effect on cellular function observed in in vitro studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase . It inhibits ALK, thus disrupting the metabolic pathway that contributes to carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ceritinib dihydrochloride is synthesized through a multi-step process involving several key intermediates. One of the primary synthetic routes involves the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperature . The process also includes pH modification during the cooling crystallization of this compound solution, which results in the formation of various polymorphs .
Industrial Production Methods: In industrial settings, this compound is produced through batch crystallization processes. The crystallization behavior is optimized by modifying the pH and using different solvent systems such as ethanol-water and acetone-water . The acetone-water system, in particular, produces pure form A, which has larger crystals and is more suitable for further studies .
Chemical Reactions Analysis
Types of Reactions: Ceritinib dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of this compound.
Scientific Research Applications
Ceritinib dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with various enzymes.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Primarily used in the treatment of ALK-positive metastatic NSCLC.
Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.
Comparison with Similar Compounds
Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.
Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.
Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .
Properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
Record name | Ceritinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERITINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?
A: The crystallization of active pharmaceutical ingredients (APIs) like this compound can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a this compound solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].
Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?
A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].
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